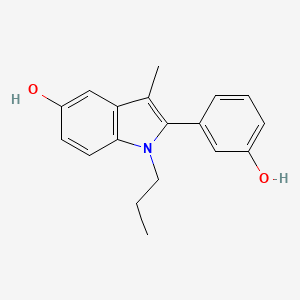
Ethyl 2-(2-methyl-4-nitropentan-3-yl)sulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-methyl-4-nitropentan-3-yl)sulfanylacetate is an organic compound with a complex structure that includes an ethyl ester, a nitro group, and a sulfanylacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-methyl-4-nitropentan-3-yl)sulfanylacetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methyl-4-nitropentan-3-ol with thioacetic acid under acidic conditions to form the corresponding thioester. This intermediate is then esterified with ethanol in the presence of a strong acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-methyl-4-nitropentan-3-yl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong acids or bases.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 2-(2-methyl-4-nitropentan-3-yl)amine.
Reduction: 2-(2-methyl-4-nitropentan-3-yl)carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(2-methyl-4-nitropentan-3-yl)sulfanylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-methyl-4-nitropentan-3-yl)sulfanylacetate involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The sulfanyl group can also participate in redox reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-methyl-4-nitropentan-3-yl)sulfanylacetate can be compared with other similar compounds such as:
Ethyl 2-(2-methyl-4-nitropentan-3-yl)acetate: Lacks the sulfanyl group, which may result in different chemical and biological properties.
Ethyl 2-(2-methyl-4-aminopentan-3-yl)sulfanylacetate:
Mthis compound: Has a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.
Conclusion
This compound is a versatile compound with a range of applications in scientific research and industry. Its unique structure allows it to participate in various chemical reactions, and its potential biological activity makes it a valuable compound for further study.
Propriétés
Formule moléculaire |
C10H19NO4S |
|---|---|
Poids moléculaire |
249.33 g/mol |
Nom IUPAC |
ethyl 2-(2-methyl-4-nitropentan-3-yl)sulfanylacetate |
InChI |
InChI=1S/C10H19NO4S/c1-5-15-9(12)6-16-10(7(2)3)8(4)11(13)14/h7-8,10H,5-6H2,1-4H3 |
Clé InChI |
HIJBITKLAPONPB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSC(C(C)C)C(C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine](/img/structure/B14361740.png)
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B14361745.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14361753.png)
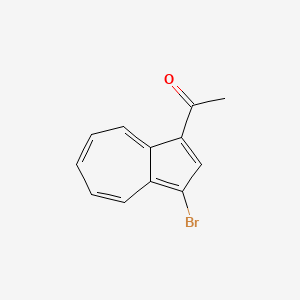
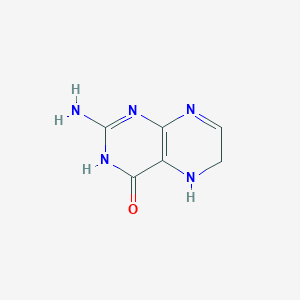
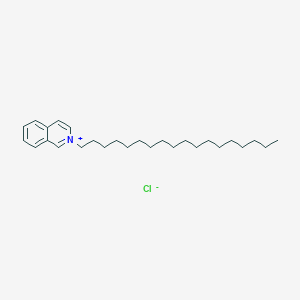
![Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate](/img/structure/B14361772.png)
![4-Chloro-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14361784.png)
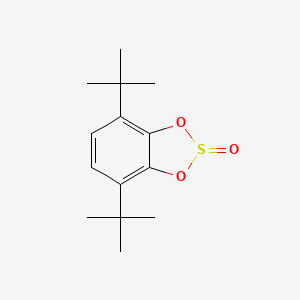

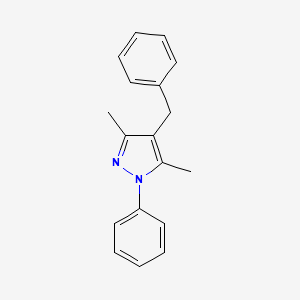
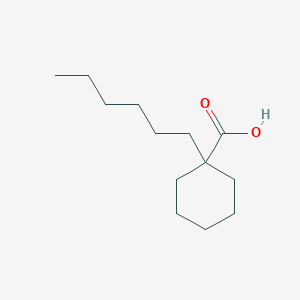
![4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14361832.png)
